molecular formula C13H15NOS B2945572 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone CAS No. 1705325-56-9

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2945572
CAS No.: 1705325-56-9
M. Wt: 233.33
InChI Key: SHNCBCMZVHKXCH-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C13H15NOS and its molecular weight is 233.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemical Analysis

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone and its derivatives have been explored in various synthetic and stereochemical studies. For instance, the stereoselective synthesis of active metabolites of potent kinase inhibitors, such as PKI-179, involves complex stereochemical determinations and transformations, highlighting its role in developing targeted therapeutic agents (Zecheng Chen et al., 2010). Similarly, the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes have been investigated for their analgetic and narcotic antagonist activities, demonstrating the compound's potential in developing new pain management solutions (M. Takeda et al., 1977).

Drug Discovery and Chemical Characterization

The compound and its related structures serve as crucial intermediates or building blocks in the synthesis of various pharmacologically active molecules. For example, photochemical synthesis techniques utilizing acetophenone enamides have been developed to produce 2-azabicyclo[3.2.0]heptanes, which are valuable in drug discovery efforts for creating new therapeutic agents (Tetiana V. Druzhenko et al., 2018). Additionally, the synthesis and characterization of cephem derivatives for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches have been explored, indicating the versatility of these compounds in advancing targeted cancer treatments (Lorena Blau et al., 2008).

Potential Antiviral and Antitumor Activities

Compounds derived from this compound have shown potential antiviral and antitumor activities. Research on novel thiazolyl(hydrazonoethyl)thiazoles, synthesized using a one-pot three-component reaction, has revealed promising activities against MCF-7 tumor cells, suggesting potential applications in cancer therapy (Huda K. Mahmoud et al., 2021).

Ring-Opening Polymerization Catalysts

Moreover, derivatives such as guanidine and amidine organocatalysts have been employed in the ring-opening polymerization of cyclic esters, illustrating the compound's utility in materials science and polymer chemistry (B. Lohmeijer et al., 2006).

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(8-10-6-7-16-9-10)14-11-2-1-3-12(14)5-4-11/h1-2,6-7,9,11-12H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNCBCMZVHKXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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